molecular formula C15H21N3S B2673618 N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 303796-64-7

N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2673618
CAS No.: 303796-64-7
M. Wt: 275.41
InChI Key: FDVFNGRSWMJHTK-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (benzothiophene + pyrimidine) with a saturated cyclohexane ring. The 4-amino group is substituted with a 3-methylbutyl chain, imparting moderate lipophilicity and steric bulk.

Properties

IUPAC Name

N-(3-methylbutyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-10(2)7-8-16-14-13-11-5-3-4-6-12(11)19-15(13)18-9-17-14/h9-10H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFNGRSWMJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the amine nitrogen .

Scientific Research Applications

N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators . The molecular pathways involved in its action include the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data
Target Compound N-(3-methylbutyl) C₁₆H₂₂N₄S (hypothetical) 314.44 (calc.) Not reported $ ^1 \text{H NMR} $: Expected δ 1.4–1.6 (m, 2H, -CH₂), δ 1.2–1.3 (m, 3H, -CH(CH₃)₂)
N-(4-Methoxyphenyl)-7-methyl analog (5c) 4-Methoxyphenyl C₁₇H₁₇N₃OS 311.40 140–142 IR: 3450 cm⁻¹ (NH), 1606 cm⁻¹ (C=C); APCI-MS: m/z 314.1
N,N-Dimethyl-N-(4-(methylthio)phenyl) analog (10) Dimethylamino + methylthio C₁₉H₂₁N₃S₂ 355.52 189–191 $ ^1 \text{H NMR} $: δ 3.41 (s, 3H, N-CH₃), δ 2.41 (s, 3H, S-CH₃)
N-(Morpholin-4-ylethyl) analog Morpholinoethyl C₁₆H₂₂N₄OS 318.44 Not reported Predicted pKa: 6.79; LogP: ~2.5 (calculated)
2-(Methylthio)-N-pentyl analog Pentyl + methylthio C₁₆H₂₃N₃S₂ 333.51 Not reported Salt form: (Z)-2-butenedioate (1:1), MW 437.58


Key Observations :

  • Alkyl vs. Aryl Substituents : The target compound’s 3-methylbutyl chain enhances lipophilicity (predicted LogP ~3.5) compared to aryl-substituted analogs like 5c (LogP ~2.8). This may improve membrane permeability but reduce aqueous solubility .

Key Trends :

  • Aryl and Sulfonamide Groups : Demonstrate superior antiproliferative activity due to π-π stacking and hydrogen bonding with biological targets .
  • Alkyl Chains : May prioritize pharmacokinetic properties (e.g., metabolic stability) over potency, as seen in pentyl/methylthio analogs .

Challenges :

  • Steric Hindrance : Bulky substituents (e.g., 3-methylbutyl) may reduce reaction efficiency, necessitating optimized conditions (e.g., longer reflux times) .

Q & A

Q. What are the optimal synthetic routes for N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide with formamide under reflux (120–140°C, 6–8 hours) to form the pyrimidine core .
  • Step 2: Chlorination of the 4-position using POCl₃ or PCl₅ under anhydrous conditions (reflux in toluene, 4–6 hours) to yield the 4-chloro intermediate .
  • Step 3: Nucleophilic substitution with 3-methylbutylamine in acetonitrile or ethanol under reflux (24–48 hours) to introduce the N-(3-methylbutyl) group .
    Key Optimization Parameters:
  • Temperature control to avoid side reactions (e.g., ring oxidation).
  • Use of TLC (silica gel, ethyl acetate/hexane) or HPLC to monitor reaction progress .
    Yield Data:
StepYield RangePurity (HPLC)
160–75%≥90%
270–85%≥95%
350–65%≥85%

Q. How is the structural identity and purity of this compound confirmed?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and regiochemistry. For example, the N-(3-methylbutyl) chain shows distinct signals: δ ~0.9 ppm (CH₃), 1.4–1.6 ppm (CH₂), and 3.4 ppm (N-CH₂) .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the fused bicyclic system. Disorder in the tetrahydro ring (common in similar analogs) requires careful refinement .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z ~330–340) .
  • HPLC: Purity ≥95% using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are used for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Testing:
    • Broth Microdilution (CLSI Guidelines): MIC values against Pseudomonas aeruginosa (ATCC 10145) and Staphylococcus aureus (ATCC 25923) .
    • Zone of Inhibition: Agar diffusion assays with 100 µg/disc concentrations .
  • Cytotoxicity: MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Targets enzymes like TrmD (tRNA methyltransferase in P. aeruginosa) to predict binding affinity. The pyrimidine core interacts with active-site residues (e.g., Asp100, Arg154) via hydrogen bonding, while the N-(3-methylbutyl) group occupies hydrophobic pockets .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models: Correlate substituent bulk (e.g., logP of N-alkyl groups) with antimicrobial activity .

Q. How can conflicting bioactivity data be resolved (e.g., high MIC but low cytotoxicity)?

Methodological Answer:

  • Mechanistic Studies:
    • Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to determine if low activity stems from poor cellular uptake .
    • Resistance Gene Screening: PCR for efflux pumps (e.g., mexB in P. aeruginosa) .
  • Metabolite Profiling (LC-MS): Check for rapid metabolic degradation in serum-containing media .
  • Synergistic Studies: Combine with efflux pump inhibitors (e.g., PAβN) to enhance potency .

Q. What strategies optimize regioselectivity in derivative synthesis?

Methodological Answer:

  • Directed Functionalization:
    • Schiff Base Formation: React the 3-amino derivative (if present) with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol (reflux, 12 hours) .
    • Suzuki Coupling: Introduce aryl groups at the 2-position using Pd(PPh₃)₄ and boronic acids .
  • Protecting Groups: Use Boc for amine protection during multi-step synthesis to prevent side reactions .

Q. How is crystallographic disorder in the tetrahydro ring addressed during refinement?

Methodological Answer:

  • SHELXL Refinement: Apply PART instructions to model disordered atoms (occupancy <1.0). Restraints on bond lengths/angles prevent overfitting .
  • Twinned Data: Use HKLF 5 format in SHELXL for non-merohedral twinning (common in triclinic systems) .
  • Validation Tools: Check Rint (<0.05) and CC1/2 (>0.7) in PLATON .

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